molecular formula C19H20N2O6 B11534674 methyl {4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate

methyl {4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate

Cat. No.: B11534674
M. Wt: 372.4 g/mol
InChI Key: KVQKXZVSTBFFGG-RGVLZGJSSA-N
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Description

Methyl 2-{4-[(E)-{[2-(2-methoxyphenoxy)acetamido]imino}methyl]phenoxy}acetate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{4-[(E)-{[2-(2-methoxyphenoxy)acetamido]imino}methyl]phenoxy}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imine intermediate: This involves the reaction of 2-(2-methoxyphenoxy)acetic acid with an amine to form the corresponding imine.

    Coupling reaction: The imine intermediate is then coupled with 4-hydroxybenzaldehyde under specific conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{4-[(E)-{[2-(2-methoxyphenoxy)acetamido]imino}methyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenoxy and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 2-{4-[(E)-{[2-(2-methoxyphenoxy)acetamido]imino}methyl]phenoxy}acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a therapeutic agent or in drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{4-[(E)-{[2-(2-methoxyphenoxy)acetamido]imino}methyl]phenoxy}acetate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, while the phenoxy and methoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

  • Methyl 2-(4-methoxyphenoxy)acetate
  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • Methyl 2-(4-hydroxyphenyl)acetate

Uniqueness: Methyl 2-{4-[(E)-{[2-(2-methoxyphenoxy)acetamido]imino}methyl]phenoxy}acetate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 2-[4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C19H20N2O6/c1-24-16-5-3-4-6-17(16)27-12-18(22)21-20-11-14-7-9-15(10-8-14)26-13-19(23)25-2/h3-11H,12-13H2,1-2H3,(H,21,22)/b20-11+

InChI Key

KVQKXZVSTBFFGG-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OC

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC

Origin of Product

United States

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